3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10033114
InChI: InChI=1S/C16H13N3O5S2/c1-9-4-3-5-11(14(9)19(21)22)15(20)18-16-17-12-7-6-10(26(2,23)24)8-13(12)25-16/h3-8H,1-2H3,(H,17,18,20)
SMILES: CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)[N+](=O)[O-]
Molecular Formula: C16H13N3O5S2
Molecular Weight: 391.4 g/mol

3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide

CAS No.:

Cat. No.: VC10033114

Molecular Formula: C16H13N3O5S2

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide -

Specification

Molecular Formula C16H13N3O5S2
Molecular Weight 391.4 g/mol
IUPAC Name 3-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Standard InChI InChI=1S/C16H13N3O5S2/c1-9-4-3-5-11(14(9)19(21)22)15(20)18-16-17-12-7-6-10(26(2,23)24)8-13(12)25-16/h3-8H,1-2H3,(H,17,18,20)
Standard InChI Key MXITWMCUEWXPPD-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)[N+](=O)[O-]

Introduction

Synthesis

The synthesis of 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide would likely involve several steps:

  • Formation of the Benzothiazole Ring: This can be achieved by cyclizing 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

  • Introduction of the Methylsulfonyl Group: Sulfonation using methylsulfonyl chloride in the presence of a base like pyridine.

  • Nitration of the Benzamide Moiety: Nitration of the benzamide derivative using a mixture of nitric acid and sulfuric acid.

  • Coupling Reaction: The final step involves coupling the benzothiazole derivative with the nitrobenzamide moiety using a coupling agent.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamideC14H11N3O6S2381.4 g/molPotential pharmacological applications
5-bromo-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamideC18H13BrN2O4S2465.34 g/molNo specific biological activity reported
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedNot specifiedPotential 5-lipoxygenase inhibitor

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